molecular formula C16H25N3O3S B5337121 1-butylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

1-butylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B5337121
M. Wt: 339.5 g/mol
InChI Key: KUEYJWSCAUHAFM-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butylsulfonyl group: This step may involve sulfonylation reactions using reagents like butylsulfonyl chloride.

    Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-butylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the oxidation of the piperidine ring or the sulfonyl group.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-butylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
  • 1-butylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
  • 1-butylsulfonyl-N-(quinolin-3-ylmethyl)piperidine-4-carboxamide

Uniqueness

1-butylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide may have unique properties due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-butylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-2-3-11-23(21,22)19-9-6-15(7-10-19)16(20)18-13-14-5-4-8-17-12-14/h4-5,8,12,15H,2-3,6-7,9-11,13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEYJWSCAUHAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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